2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide
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Overview
Description
2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a phenanthridine core and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the phenanthridine core.
Acetamide Formation: The final step involves the reaction of the sulfanyl group with an acetamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenanthridine core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the phenanthridine core can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The phenanthridine core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The sulfanyl group may also interact with various enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(7,8,9,10-Tetrahydro-8-methyl-6-phenanthridinyl)thio]acetamide
- N-cyclopentyl-2-[(7,8,9,10-tetrahydro-8-methyl-6-phenanthridinyl)thio]acetamide
- N-(5-methyl-3-isoxazolyl)-2-[(7,8,9,10-tetrahydro-3-methyl-6-phenanthridinyl)thio]acetamide
Uniqueness
2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is unique due to its specific structural features, such as the combination of a phenanthridine core with a sulfanylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N2OS |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[(8-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H18N2OS/c1-10-6-7-11-12-4-2-3-5-14(12)18-16(13(11)8-10)20-9-15(17)19/h2-5,10H,6-9H2,1H3,(H2,17,19) |
InChI Key |
BFZWEJAZTKTFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC3=CC=CC=C23)SCC(=O)N |
Origin of Product |
United States |
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